![molecular formula C7H8N4 B1296275 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine CAS No. 72583-83-6](/img/structure/B1296275.png)

1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

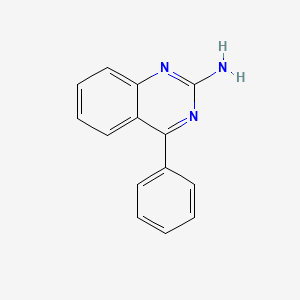

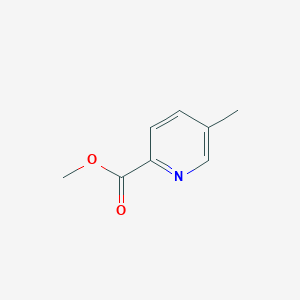

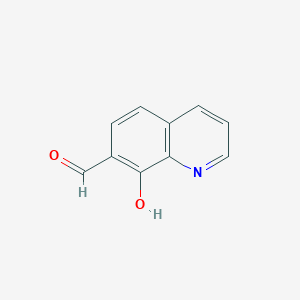

The synthesis of “1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine” has been reported in several studies . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of “1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide detailed information about the hydrogen and carbon atoms in the molecule, respectively .Physical And Chemical Properties Analysis

“1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine” is an off-white solid with a melting point of 131.5°C . It has a molecular weight of 148.17 . The compound’s IR, 1H NMR, and 13C NMR spectra provide further information about its physical and chemical properties .Aplicaciones Científicas De Investigación

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, which include 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine, have been extensively studied for their biomedical applications . They have been found to have significant biological activity, which has led to their use in various medical fields .

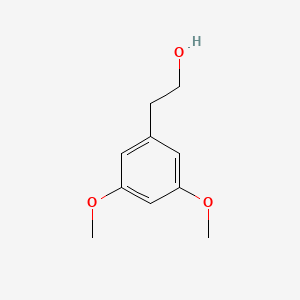

Substitution Patterns

The substitution patterns of 1H-pyrazolo[3,4-b]pyridines, including 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine, have been reviewed, establishing the type of substituents mainly used at positions N1, C3, C4, C5, and C6 .

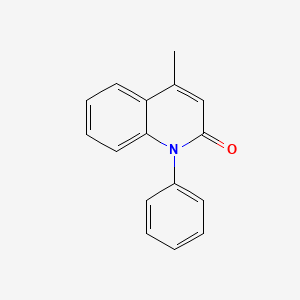

Structural Similarity to Purine Bases

1H-pyrazolo[3,4-b]pyridines, including 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Future Research Directions

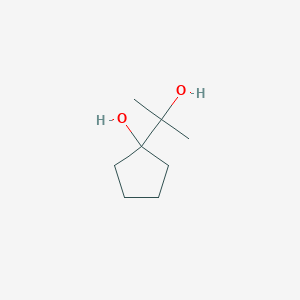

Studies towards the deeper understanding of the reaction mechanism and progress, the improvement of the yields and further exploitation of methods for the synthesis of modified derivatives are currently underway .

Safety and Hazards

Mecanismo De Acción

Target of Action

This compound belongs to the family of pyrazolopyridines, which have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine

Mode of Action

Given its structural similarity to purine bases, it may interact with targets in a similar manner to other purine analogs . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect its action, but this requires further investigation.

Propiedades

IUPAC Name |

1-methylpyrazolo[3,4-b]pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11-7-5(6(8)10-11)3-2-4-9-7/h2-4H,1H3,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBCCEDOUTZFFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50299003 |

Source

|

| Record name | 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine | |

CAS RN |

72583-83-6 |

Source

|

| Record name | 72583-83-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1296196.png)

![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1296200.png)